methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the Pivalamido Group: This step involves the acylation of the amine group with pivaloyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can modify the ester or amide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the specific reactions but might include oxidized isoquinolines, reduced alcohol derivatives, or substituted amides and esters.
Scientific Research Applications
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its biological activity and potential as a drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Potential use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form with different biological properties.
Pivaloyl Derivatives: Compounds with similar pivalamido groups but different core structures.
Uniqueness
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
methyl 7-(2,2-dimethylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14(19)17-13-6-5-11-7-8-18(15(20)21-4)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKKIFPPWNKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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